molecular formula C12H18F2N2O2 B13209084 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13209084
M. Wt: 260.28 g/mol
InChI Key: JZUVFMPKGJSPFX-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a fluorinated organic compound that features a cyclohexanol core with a difluoromethyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and scalable cyclization methods for the oxadiazole formation. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its fluorinated and oxadiazole moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The oxadiazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is unique due to its combination of a cyclohexanol core, difluoromethyl group, and oxadiazole ring. This combination imparts distinct physicochemical properties, such as enhanced stability, lipophilicity, and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H18F2N2O2

Molecular Weight

260.28 g/mol

IUPAC Name

4,4-difluoro-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H18F2N2O2/c1-8(2)10-15-9(18-16-10)7-11(17)3-5-12(13,14)6-4-11/h8,17H,3-7H2,1-2H3

InChI Key

JZUVFMPKGJSPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCC(CC2)(F)F)O

Origin of Product

United States

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